(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol
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Overview
Description
(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol is a stereoisomeric compound with a specific configuration of hydroxyl and hydroxymethyl groups on an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol typically involves the use of stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the oxolane ring. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while reduction can produce a diol. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol include other stereoisomers of oxolane-2,3,4-triol, such as (3S,4R,5S)-5-(Hydroxymethyl)oxolane-2,3,4-triol and (3R,4R,5R)-5-(Hydroxymethyl)oxolane-2,3,4-triol. These compounds share similar structural features but differ in the configuration of their hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding interactions, and overall functionality in various applications.
Properties
CAS No. |
70849-24-0 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1 |
InChI Key |
PYMYPHUHKUWMLA-CEQZBKKVSA-N |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonyms |
Ribose-1-13C; D-(-)-Ribose-1-13C; |
Origin of Product |
United States |
Q1: How is [1-¹³C]-D-ribose 5-phosphate used to study the pentose phosphate pathway in red blood cells?
A1: Researchers synthesized [1-¹³C]-D-ribose 5-phosphate and introduced it to haemolysates (red blood cell extracts) depleted of nicotinamide- and adenine-nucleotides []. By utilizing ¹³C and ³¹P NMR spectroscopy, they were able to track the ¹³C label's incorporation into various metabolites within the pentose phosphate pathway over time []. This method allows for a dynamic understanding of metabolic flux through this crucial pathway in red blood cells.
Q2: What challenges are associated with using NMR to study the pentose phosphate pathway?
A2: While NMR provides valuable insights into metabolic processes, interpreting the complex spectra can be challenging. Assigning all peaks in both the ¹³C and ³¹P NMR spectra confidently remains an ongoing effort []. Furthermore, quantifying the concentrations of all participating metabolites is not always possible with this technique []. Therefore, combining NMR data with computational modeling becomes crucial for a comprehensive understanding of the pentose phosphate pathway dynamics.
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